molecular formula C10H11Cl2N3 B1419337 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1177349-55-1

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1419337
CAS No.: 1177349-55-1
M. Wt: 244.12 g/mol
InChI Key: MFHKLSIPZHHLBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study synthesized novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, and evaluated their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Protective Group Applications

Another study discussed the use of tert-butyl as a protective group in the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, demonstrating the compound's significance in organic synthesis and chemical reactions (Pollock & Cole, 2014).

Facilitating Synthesis of Isoquinolines

Research involving the microwave-accelerated reaction of 1-chloroisoquinolines with various heterocyclic amines, catalyzed by palladium, led to the synthesis of pyrazolylisoquinolines. This study highlights the compound's role in facilitating novel synthetic pathways (Prabakaran, Manivel, & Khan, 2010).

Crystal and Molecular Structure Studies

Several studies have focused on the crystal and molecular structure of pyrazole derivatives. For instance, one research synthesized and characterized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular interactions and antimicrobial activities (Achutha et al., 2017).

Antitumor Agents

Another study synthesized novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles. These compounds displayed significant antitumor potential against various tumor cell lines (Rostom, 2010).

Chemosensor Applications

A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine was synthesized, showcasing its application as a multi-responsive fluorescent chemosensor for Al3+ and Zn2+, indicating its potential in environmental monitoring and analytical chemistry (Gao et al., 2018).

Mechanism of Action

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is collected .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in SH-SY5Y cells, this compound has been shown to reduce reactive oxygen species (ROS) levels and increase the levels of reduced glutathione . These effects indicate that this compound may help in maintaining cellular redox balance and protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes such as glutathione peroxidase and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, this compound may modulate gene expression by influencing transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained antioxidant effects, suggesting its potential for prolonged use in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, toxic effects may occur, including cellular damage and adverse physiological responses. Therefore, careful dosage optimization is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of its metabolites, potentially affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and cytoplasm . This localization is likely directed by targeting signals or post-translational modifications, which ensure its proper distribution within the cell.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKLSIPZHHLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.